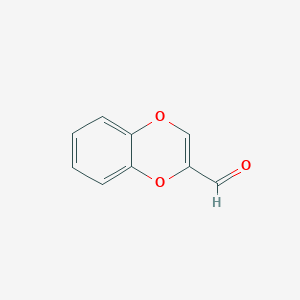
1,4-benzodioxine-2-carbaldehyde
Overview
Description
1,4-Benzodioxine-2-carbaldehyde is an organic compound with the molecular formula C9H6O3. It is a derivative of benzodioxine, characterized by the presence of an aldehyde group at the 2-position of the benzodioxine ring.
Mechanism of Action
Target of Action
It is known that some benzodioxin derivatives are potentially pharmacologically valuable . These compounds have been used in the synthesis of analogues of biologically important indoles .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Biochemical Pathways
It is known that the reaction of 2-lithio-benzodioxin with epoxides has given access to benzodioxin analogues of biologically important indoles .
Pharmacokinetics
The compound’s molecular weight is 16214200 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that some benzodioxin derivatives have shown potential pharmacological value .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzodioxine-2-carbaldehyde can be synthesized through various methods. One common approach involves the ring-closing metathesis of suitable precursors using catalysts such as nitro-Grela . The reaction conditions typically involve the use of solvents like methanol and catalysts at specific temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzodioxine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of 1,4-benzodioxine-2-carboxylic acid.
Reduction: Formation of 1,4-benzodioxine-2-methanol.
Substitution: Formation of various substituted benzodioxine derivatives
Scientific Research Applications
1,4-Benzodioxine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
1,4-Benzodioxine-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Benzodioxane: Lacks the aldehyde group and has different chemical properties.
2,3-Dihydro-1,4-benzodioxine: Contains a saturated ring, leading to different reactivity.
1,4-Benzodioxine-2-carboxylic acid: An oxidized form of the aldehyde derivative.
Properties
IUPAC Name |
1,4-benzodioxine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIIXCRKXKRQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















